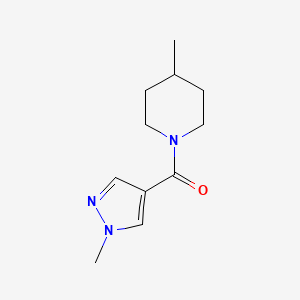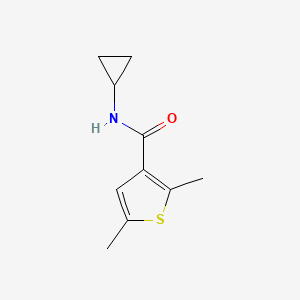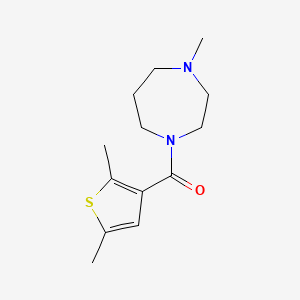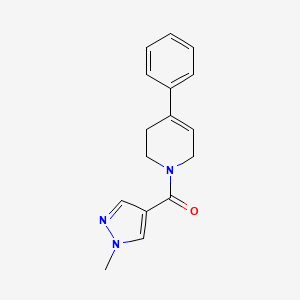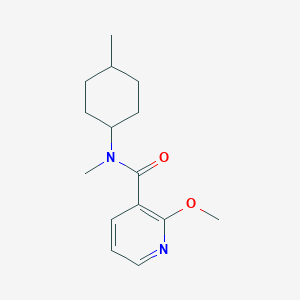
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a high affinity for these receptors.
作用机制
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and play a key role in the regulation of various physiological processes. When 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and mood regulation. This compound has also been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective agonists of the CB1 and CB2 receptors, which could be used to study the endocannabinoid system in greater detail. Another area of interest is the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids, particularly in the treatment of inflammatory conditions and pain. Finally, research into the potential side effects of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide and other synthetic cannabinoids is also needed to ensure their safe use in scientific research.
合成方法
The synthesis of 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves a multi-step process that can be carried out in a laboratory setting. The initial step involves the reaction of 4-methylcyclohexanone with methylamine to form N-methyl-4-methylcyclohexylamine. This compound is then reacted with 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid to form 2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide.
科学研究应用
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been used in scientific research to study the endocannabinoid system, which is involved in a wide range of physiological processes including pain, appetite, and mood regulation. This compound has been shown to be a potent agonist of the CB1 and CB2 receptors, and has been used to study the effects of cannabinoid receptor activation on these physiological processes.
属性
IUPAC Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-8-12(9-7-11)17(2)15(18)13-5-4-10-16-14(13)19-3/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUBABIWATMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)

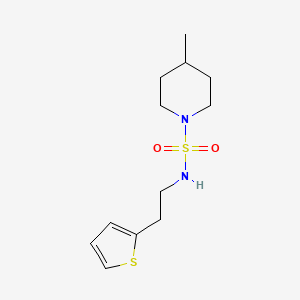




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
